8-Cyclohexyl-8-oxooctanoic acid
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Overview
Description
8-Cyclohexyl-8-oxooctanoic acid is an organic compound with the molecular formula C14H24O3 and a molecular weight of 240.34 g/mol . This compound is characterized by a cyclohexyl group attached to an oxooctanoic acid chain, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 8-Cyclohexyl-8-oxooctanoic acid typically involves the reaction of cyclohexyl derivatives with octanoic acid under specific conditions. One common method includes the use of cyclohexanone and octanoic acid in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
8-Cyclohexyl-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the type of reaction and conditions applied.
Scientific Research Applications
8-Cyclohexyl-8-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The oxo group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The cyclohexyl group provides structural stability and influences the compound’s overall behavior in different environments .
Comparison with Similar Compounds
8-Cyclohexyl-8-oxooctanoic acid can be compared with other similar compounds such as:
Cyclohexylacetic acid: Similar in structure but with a shorter carbon chain.
Cyclohexylpropanoic acid: Another similar compound with a different carbon chain length.
Cyclohexylbutanoic acid: Differing by the length of the carbon chain attached to the cyclohexyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity.
Properties
IUPAC Name |
8-cyclohexyl-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h12H,1-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFZPRBCJRPCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645355 |
Source
|
Record name | 8-Cyclohexyl-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-75-1 |
Source
|
Record name | η-Oxocyclohexaneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclohexyl-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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